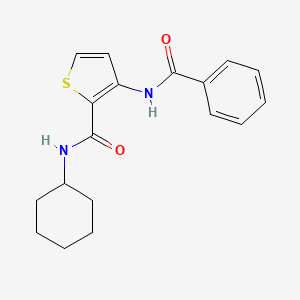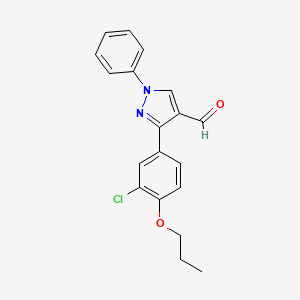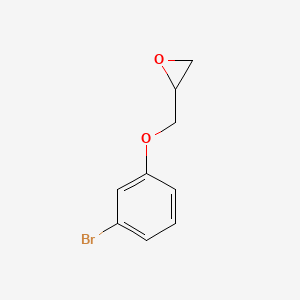
Lometrexol (hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lometrexol (hydrate) is a folate analog antimetabolite with antineoplastic activity. It is a derivative of dideazatetrahydrofolate (DDATHF) , which is a potent inhibitor of de novo purine synthesis . The compound is available as a crystalline solid and has the following chemical formula: C21H25N5O6 • XH2O .
Synthesis Analysis
The synthesis of Lometrexol involves the modification of the natural folate structure. It is designed to inhibit the enzyme glycinamide ribonucleotide formyltransferase (GART) , which is essential for purine synthesis. By interfering with this pathway, Lometrexol disrupts DNA synthesis and inhibits tumor cell proliferation .
Molecular Structure Analysis
Lometrexol’s molecular structure consists of a benzoyl group linked to a glutamic acid moiety, with a hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl side chain. The compound adopts a crystalline solid form and exhibits solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Chemical Reactions Analysis
Lometrexol primarily interacts with the enzyme GART. It forms a complex with the enzyme, preventing the conversion of glycinamide ribonucleotide to formylglycinamide ribonucleotide. This inhibition disrupts the de novo purine synthesis pathway, leading to decreased DNA synthesis and cell cycle arrest .
Physical And Chemical Properties Analysis
科学的研究の応用
Anticancer Activity and Toxicity Management :
- Lometrexol, an antifolate inhibiting glycinamide ribonucleotide formyltransferase (GARFT), shows activity against tumors resistant to other drugs like methotrexate. Its initial development faced challenges due to severe toxicities, which can be managed with folic acid supplementation. This supplementation significantly reduces toxicity, enabling its use in cancer therapy (Laohavinij et al., 2004).
Phase I Clinical Study Insights :
- A Phase I study indicated that weekly administration of lometrexol with daily oral folic acid is well-tolerated and feasible, setting the stage for Phase II evaluations. This combination can reduce lometrexol's toxicity while maintaining its potential antitumor activity (Roberts et al., 2000).
Pharmacokinetics of Lometrexol :
- The pharmacokinetics of lometrexol were evaluated in patients receiving the drug with folic acid supplementation. The study found that lometrexol pharmacokinetics remained consistent regardless of folic acid use, suggesting no significant interaction between the two substances (Wedge et al., 1995).
Dietary Folic Acid's Impact :
- The therapeutic activity of lometrexol is influenced by dietary folic acid intake. In mice, lometrexol's lethality and therapeutic activity varied significantly with folic acid levels, underscoring the importance of diet in modulating drug effects (Alati et al., 1996).
Biochemical and Pharmacological Profile :
- Lometrexol's biochemical and pharmacological properties, including its potent cytotoxic effects against cancer cell lines and potential for broad antitumor activity, were studied in comparison with LY309887, another GARFT inhibitor. These insights support the hypothesis of clinical activity against solid tumors (Mendelsohn et al., 2004).
Membrane Folate-Binding Protein's Role :
- Research on lometrexol's cytotoxicity in ovarian carcinoma cell lines highlighted the significance of membrane folate-binding protein in the drug's efficacy, indicating a potential predictor for cancer cell sensitivity to DDATHF (Sen et al., 1996).
作用機序
特性
IUPAC Name |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6.H2O/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);1H2/t12-,15+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFQSKJUVDZANQ-YLCXCWDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lometrexol (hydrate) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

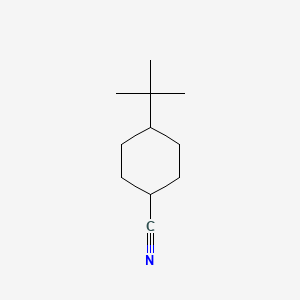
![3,3-Dimethyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2632132.png)
![[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride](/img/structure/B2632133.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
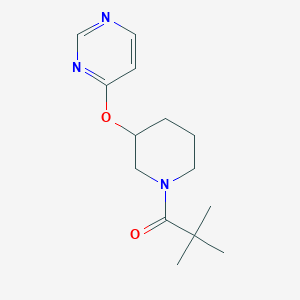
![2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2632137.png)

![Ethyl 4-[7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2632142.png)

![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)
![propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2632149.png)
